CA-5f
Overview
Description
The compound (3E,5E)-3-(3,4-dimethoxybenzylidene)-5-[(1H-indol-3-yl)methylene]-1-methylpiperidin-4-one, commonly referred to as CA-5f, is a potent late-stage macroautophagy/autophagy inhibitor. It functions by inhibiting the fusion of autophagosomes with lysosomes, thereby blocking the autophagic flux. This compound has shown significant potential in anti-tumor activity, particularly against non-small cell lung cancer .
Mechanism of Action
- Specifically, CA-5f inhibits late-stage autophagy by interfering with the fusion of autophagosomes (vesicles containing cellular components for degradation) and lysosomes (organelles responsible for degradation). This inhibition prevents the proper breakdown of cellular material .
- Instead, it downregulates cytoskeletal proteins and suppresses membrane vesicle trafficking, leading to impaired autophagic flux. This disruption ultimately inhibits the degradation of cellular components within lysosomes .
- Bioavailability : this compound exhibits low cytotoxicity to normal cells (HUVECs) but strong cytotoxicity against A549 non-small cell lung cancer (NSCLC) cells .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: CA-5f is synthesized through a series of chemical reactions involving curcumin analogs. The synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 1-methylpiperidin-4-one, followed by the addition of (1H-indol-3-yl)methylene . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and are carried out under controlled temperatures to ensure the purity and yield of the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in laboratory settings for research purposes. The process involves high-performance liquid chromatography (HPLC) to ensure a purity of at least 99% .
Chemical Reactions Analysis
Types of Reactions: CA-5f primarily undergoes reactions related to its role as an autophagy inhibitor. It does not significantly participate in oxidation or reduction reactions but is involved in the inhibition of autophagosome-lysosome fusion .
Common Reagents and Conditions: The compound is often used in combination with other autophagy inhibitors such as chloroquine and bafilomycin A1 to study its effects on autophagic flux . The reactions are typically carried out in cell culture media under controlled laboratory conditions.
Major Products Formed: The primary outcome of reactions involving this compound is the inhibition of autophagic flux, leading to increased levels of LC3B-II and SQSTM1 proteins, and the induction of apoptosis in cancer cells .
Scientific Research Applications
CA-5f has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the molecular mechanisms of autophagy and its role in various diseases, including cancer . Additionally, this compound is used in proteomic studies to identify changes in protein expression related to autophagy inhibition .
Comparison with Similar Compounds
Similar Compounds:
- Chloroquine
- Bafilomycin A1
- Hydroxychloroquine
Uniqueness: Compared to other autophagy inhibitors like chloroquine and bafilomycin A1, CA-5f is unique in its specific inhibition of autophagosome-lysosome fusion without affecting lysosomal pH or proteolytic activity . This distinct mechanism of action makes this compound a valuable tool for studying late-stage autophagy and its implications in cancer therapy .
Properties
IUPAC Name |
(3E,5E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-26-14-18(10-16-8-9-22(28-2)23(11-16)29-3)24(27)19(15-26)12-17-13-25-21-7-5-4-6-20(17)21/h4-13,25H,14-15H2,1-3H3/b18-10+,19-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOLPDWVAMBMQN-UBIAKTOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2=CC(=C(C=C2)OC)OC)C(=O)C(=CC3=CNC4=CC=CC=C43)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)/C(=C/C3=CNC4=CC=CC=C43)/C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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